molecular formula C10H14O4 B8297641 (4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene

(4S,5S)-4,5-bis(methoxycarbonyl)-1-cyclohexene

Cat. No. B8297641
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238466B2

Procedure details

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type) were charged 287 g of distilled water, 7.73 g of a surfactant (Pionin A43-S (manufactured by TAKEMOTO OIL & FAT CO., LTD.): solid matter content of 48.5% by weight), 14.06 mL of 1 mol/L sodium hydroxide, 0.15 g of ethylenediamine tetraacetate tetrasodium salt, 255 g of styrene, 11.25 g of acrylic acid, and 3.0 g of tert-dodecyl mercaptan, followed by sealing of the reaction vessel and stirring at a stirring rate of 200 rpm. Degassing was conducted with a vacuum pump, followed by repeating nitrogen gas replacement several times. Thereto was injected 108.75 g of 1,3-butadiene, and the inner temperature is elevated to 60° C. Thereto was added a solution of 1.875 g of ammonium persulfate dissolved in 50 mL of water, and the mixture was stirred for 5 hours as it stands. The temperature was further elevated to 90° C., followed by stirring for 3 hours. After completing the reaction, the inner temperature was lowered to reach to the room temperature, and thereafter the mixture was treated by adding 1 mol/L sodium hydroxide and ammonium hydroxide to give the molar ratio of Na+ ion:NH4+ ion=1:5.3, and thus, the pH of the mixture was adjusted to 8.05. Thereafter, filtration with a polypropylene filter having the pore size of 1.0 μm was conducted to remove foreign substances such as dust followed by storage. Accordingly, Compound No. RP-1 was obtained in an amount of 774.7 g. Upon the measurement of halogen ion by ion chromatography, concentration of chloride ion was revealed to be 3 ppm. As a result of the measurement of the concentration of the chelating agent by high performance liquid chromatography, it was revealed to be 145 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.06 mL
Type
reactant
Reaction Step Two
Name
ethylenediamine tetraacetate tetrasodium salt
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
255 g
Type
reactant
Reaction Step Two
Quantity
11.25 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
287 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[OH-:29].[Na+].[Na].[Na].[Na].[Na].[C:35](ON(OC(=O)C)CCN(OC(=O)C)OC(=O)C)(=[O:37])C.C=CC1C=CC=CC=1.[C:63]([OH:67])(=O)C=C.C[CH:69]([C:71]([C:74]([C:77](S)([CH3:79])C)([CH3:76])C)([CH3:73])C)[CH3:70].[OH-:81].[NH4+]>O>[CH3:35][O:37][C:76]([CH:74]1[CH:71]([C:73]([O:67][CH3:63])=[O:81])[CH2:69][CH:70]=[CH:79][CH2:77]1)=[O:29] |f:0.1,2.3,4.5.6.7.8,12.13,^1:30,31,32,33|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]
Name
Quantity
14.06 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethylenediamine tetraacetate tetrasodium salt
Quantity
0.15 g
Type
reactant
Smiles
[Na].[Na].[Na].[Na].C(C)(=O)ON(CCN(OC(C)=O)OC(C)=O)OC(C)=O
Name
Quantity
255 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
11.25 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)C(C)(C)C(C)(C)C(C)(C)S
Name
Quantity
287 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring at a stirring rate of 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type)
CUSTOM
Type
CUSTOM
Details
Degassing
CUSTOM
Type
CUSTOM
Details
is elevated to 60° C
ADDITION
Type
ADDITION
Details
Thereto was added a solution of 1.875 g of ammonium persulfate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 mL of water
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours as it
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was further elevated to 90° C.
STIRRING
Type
STIRRING
Details
by stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to reach to the room temperature
ADDITION
Type
ADDITION
Details
the mixture was treated
CUSTOM
Type
CUSTOM
Details
to give the molar ratio of Na+ ion
FILTRATION
Type
FILTRATION
Details
Thereafter, filtration with a polypropylene
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove foreign substances such as dust

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC=CCC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07238466B2

Procedure details

To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type) were charged 287 g of distilled water, 7.73 g of a surfactant (Pionin A43-S (manufactured by TAKEMOTO OIL & FAT CO., LTD.): solid matter content of 48.5% by weight), 14.06 mL of 1 mol/L sodium hydroxide, 0.15 g of ethylenediamine tetraacetate tetrasodium salt, 255 g of styrene, 11.25 g of acrylic acid, and 3.0 g of tert-dodecyl mercaptan, followed by sealing of the reaction vessel and stirring at a stirring rate of 200 rpm. Degassing was conducted with a vacuum pump, followed by repeating nitrogen gas replacement several times. Thereto was injected 108.75 g of 1,3-butadiene, and the inner temperature is elevated to 60° C. Thereto was added a solution of 1.875 g of ammonium persulfate dissolved in 50 mL of water, and the mixture was stirred for 5 hours as it stands. The temperature was further elevated to 90° C., followed by stirring for 3 hours. After completing the reaction, the inner temperature was lowered to reach to the room temperature, and thereafter the mixture was treated by adding 1 mol/L sodium hydroxide and ammonium hydroxide to give the molar ratio of Na+ ion:NH4+ ion=1:5.3, and thus, the pH of the mixture was adjusted to 8.05. Thereafter, filtration with a polypropylene filter having the pore size of 1.0 μm was conducted to remove foreign substances such as dust followed by storage. Accordingly, Compound No. RP-1 was obtained in an amount of 774.7 g. Upon the measurement of halogen ion by ion chromatography, concentration of chloride ion was revealed to be 3 ppm. As a result of the measurement of the concentration of the chelating agent by high performance liquid chromatography, it was revealed to be 145 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.06 mL
Type
reactant
Reaction Step Two
Name
ethylenediamine tetraacetate tetrasodium salt
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
255 g
Type
reactant
Reaction Step Two
Quantity
11.25 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
287 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCCCCCCN1C(C)=CS/C/1=C/C1SC=C(C)[N+]=1CCCCCCC.[I-].[OH-:29].[Na+].[Na].[Na].[Na].[Na].[C:35](ON(OC(=O)C)CCN(OC(=O)C)OC(=O)C)(=[O:37])C.C=CC1C=CC=CC=1.[C:63]([OH:67])(=O)C=C.C[CH:69]([C:71]([C:74]([C:77](S)([CH3:79])C)([CH3:76])C)([CH3:73])C)[CH3:70].[OH-:81].[NH4+]>O>[CH3:35][O:37][C:76]([CH:74]1[CH:71]([C:73]([O:67][CH3:63])=[O:81])[CH2:69][CH:70]=[CH:79][CH2:77]1)=[O:29] |f:0.1,2.3,4.5.6.7.8,12.13,^1:30,31,32,33|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]
Name
Quantity
14.06 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethylenediamine tetraacetate tetrasodium salt
Quantity
0.15 g
Type
reactant
Smiles
[Na].[Na].[Na].[Na].C(C)(=O)ON(CCN(OC(C)=O)OC(C)=O)OC(C)=O
Name
Quantity
255 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
11.25 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)C(C)(C)C(C)(C)C(C)(C)S
Name
Quantity
287 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring at a stirring rate of 200 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a polymerization vessel of a gas monomer reaction apparatus (manufactured by Taiatsu Techno Corporation, TAS-2J type)
CUSTOM
Type
CUSTOM
Details
Degassing
CUSTOM
Type
CUSTOM
Details
is elevated to 60° C
ADDITION
Type
ADDITION
Details
Thereto was added a solution of 1.875 g of ammonium persulfate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 mL of water
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours as it
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was further elevated to 90° C.
STIRRING
Type
STIRRING
Details
by stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to reach to the room temperature
ADDITION
Type
ADDITION
Details
the mixture was treated
CUSTOM
Type
CUSTOM
Details
to give the molar ratio of Na+ ion
FILTRATION
Type
FILTRATION
Details
Thereafter, filtration with a polypropylene
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove foreign substances such as dust

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CC=CCC1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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